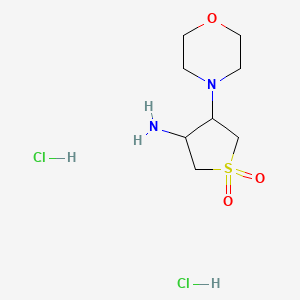![molecular formula C12H18N4O2 B1520465 1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1240528-33-9](/img/structure/B1520465.png)
1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one
Descripción general
Descripción
“1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H18N4O2 . This indicates that it contains 12 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 250.30 and a molecular formula of C12H18N4O2 . Unfortunately, other properties such as boiling point and density are not specified .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound has been involved in studies focusing on the synthesis of novel analogs for potential antifungal and antimicrobial applications. For instance, Arif Mermer et al. (2018) synthesized 1,2,4-Triazole derivatives containing a piperazine nucleus with promising antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, showcasing the versatility of such compounds in drug discovery (Mermer et al., 2018).
H. Bektaş et al. (2007) also synthesized novel 1,2,4-Triazole derivatives, including piperazine analogs, to screen for antimicrobial activities. Some compounds showed good or moderate activities against test microorganisms, indicating the potential for developing new antimicrobial agents (Bektaş et al., 2007).
Structural and Mechanistic Studies
R. Xu et al. (2012) synthesized and characterized N,N′-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, evaluating its antibacterial activity. The study provided insights into the structural features necessary for antibacterial effects, contributing to the understanding of how modifications to piperazine derivatives influence their biological activities (Xu et al., 2012).
E. Lacivita et al. (2009) investigated 1-(2-methoxyphenyl)piperazine derivatives for their affinity to 5-HT(1A) receptors, showcasing the application of such compounds in the development of receptor-specific ligands. This research contributes to the field of neuropsychopharmacology by developing tools for studying receptor-ligand interactions (Lacivita et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-(3-amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9(17)15-5-7-16(8-6-15)12-10(13)3-4-11(14-12)18-2/h3-4H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGBZVKCWAPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=N2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)


![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)




![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)
![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)
